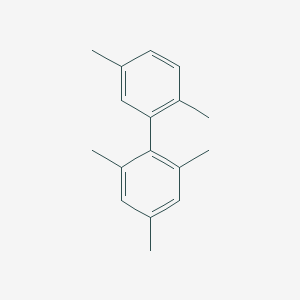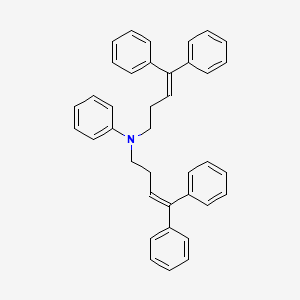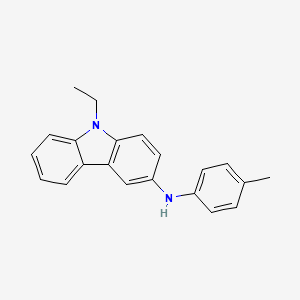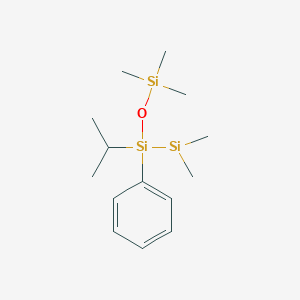![molecular formula C20H16N2O5 B14228879 4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) CAS No. 827019-08-9](/img/structure/B14228879.png)
4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by an oxybis(methylene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) typically involves the reaction of 3-phenyl-1,2-oxazol-5(4H)-one with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline}
- 4,4’-Oxybis [3-(trifluoromethyl)aniline]
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
4,4’-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a precursor for the synthesis of advanced materials further distinguish it from similar compounds .
Propiedades
Número CAS |
827019-08-9 |
|---|---|
Fórmula molecular |
C20H16N2O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-[(5-oxo-3-phenyl-4H-1,2-oxazol-4-yl)methoxymethyl]-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C20H16N2O5/c23-19-15(17(21-26-19)13-7-3-1-4-8-13)11-25-12-16-18(22-27-20(16)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
DTQAZGBZCNTAFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=O)C2COCC3C(=NOC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
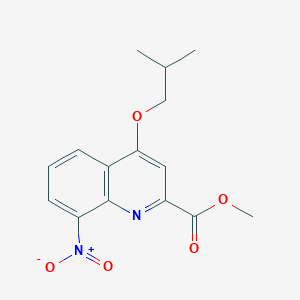
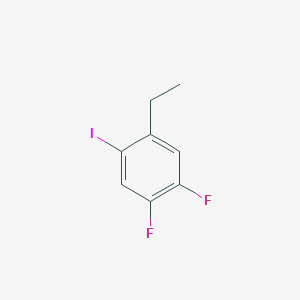
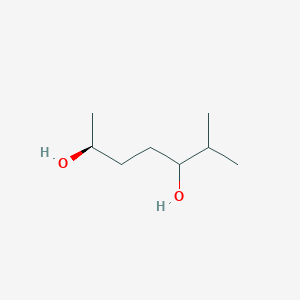
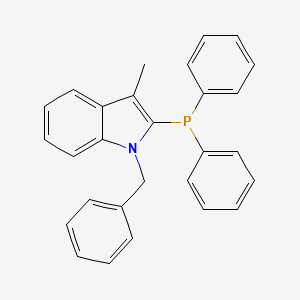
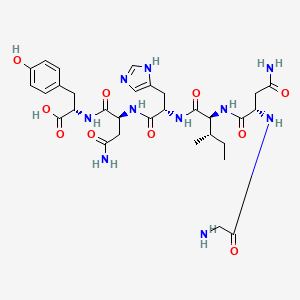
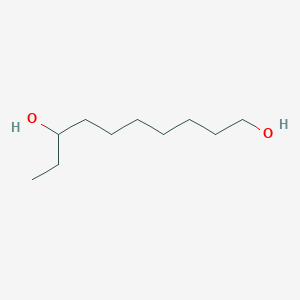
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
